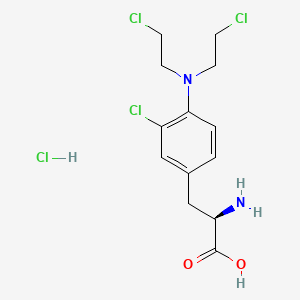

3-Chloro-D-Melphalan Hydrochloride

Description

Contextualizing Nitrogen Mustard Analogs in Medicinal Chemistry

Nitrogen mustards are a class of alkylating agents that have been in use for over seven decades, with drugs like cyclophosphamide, chlorambucil, and melphalan (B128) still serving as frontline treatments for various cancers. nih.gov Their mechanism of action involves the formation of highly reactive aziridinium (B1262131) ions that alkylate nucleophilic sites on DNA, particularly the N7 position of guanine (B1146940). This process leads to DNA damage, such as inter- and intra-strand cross-linking, which ultimately disrupts DNA replication and triggers cell death. mdpi.com

The initial development of nitrogen mustards was a grim offshoot of chemical warfare research during World War I. pharmacologyeducation.org However, the observation that individuals exposed to lower doses of mustard gas experienced a significant drop in white blood cell counts led pharmacologists Louis Goodman and Alfred Gilman to investigate their potential for treating lymphoma. pharmacologyeducation.org This pivotal research marked the dawn of chemotherapy. wikipedia.org

Despite their efficacy, the clinical use of nitrogen mustards has been hampered by a lack of selectivity for cancer cells, leading to undesirable side effects and the development of drug resistance. nih.gov This has driven extensive research into the synthesis of new analogs with improved therapeutic profiles. The goal of these medicinal chemistry efforts is often to enhance the targeted delivery of the alkylating agent to tumor cells, thereby increasing efficacy and reducing systemic toxicity. mdpi.combiointerfaceresearch.com Strategies have included the development of prodrugs that are activated within the tumor environment and the creation of hybrid molecules that combine the nitrogen mustard moiety with other pharmacologically active scaffolds. nih.govbiointerfaceresearch.com

Overview of Melphalan and its Stereoisomers in Preclinical Investigations

Melphalan, a phenylalanine derivative of nitrogen mustard, was first synthesized in 1953 and received FDA approval in 1964. mdpi.comnih.gov It is a bifunctional alkylating agent used in the treatment of multiple myeloma, ovarian cancer, and other neoplasms. mdpi.comnih.gov Melphalan's design was based on the rationale that its structural similarity to the amino acid phenylalanine would facilitate its uptake into cancer cells via amino acid transporters. nih.govnih.gov

The biological activity of melphalan is highly dependent on its stereochemistry. The L-isomer, known as melphalan, is the active form of the drug. nih.gov The D-isomer, referred to as medphalan, exhibits significantly less activity against certain animal tumors. nih.gov The racemic (DL) form is known as merphalan or sarcolysin. nih.gov This stereoselectivity underscores the importance of the specific three-dimensional arrangement of atoms in the molecule for its interaction with biological targets.

Preclinical studies have extensively investigated melphalan and its analogs to understand their mechanisms of action and to identify ways to improve their therapeutic index. Research has focused on overcoming drug resistance, which can arise from various mechanisms, including decreased drug uptake, enhanced DNA repair, and increased drug inactivation. nih.gov Combination therapies, where melphalan is used alongside other agents, have shown promise in preclinical models by sensitizing cancer cells to its cytotoxic effects. nih.gov Furthermore, ongoing research explores novel formulations and delivery systems to enhance the bioavailability and targeted delivery of melphalan. nih.govepo.org

Rationale for Academic Inquiry into 3-Chloro-D-Melphalan Hydrochloride

The academic interest in this compound stems from the continuous quest to refine and improve upon existing chemotherapeutic agents. While the L-isomer of melphalan is the clinically utilized form, the study of its D-isomer and derivatives like this compound provides valuable insights into the structure-activity relationships of this class of compounds.

By introducing a chlorine atom at the 3-position of the D-melphalan backbone, researchers can probe how this modification affects the compound's chemical reactivity, transport into cells, and interaction with DNA. This type of structural modification can alter the electronic properties and steric hindrance of the molecule, potentially influencing its alkylating efficiency and selectivity.

The synthesis and preclinical evaluation of such analogs are crucial for several reasons:

Understanding Resistance: Studying derivatives that may be less susceptible to existing resistance mechanisms can pave the way for new treatment strategies for patients with relapsed or refractory cancers.

Improving Selectivity: The ultimate goal is to design a molecule that is more toxic to cancer cells than to healthy tissues. Investigating how subtle structural changes impact cytotoxicity can guide the development of more targeted therapies.

Expanding Therapeutic Applications: While melphalan is effective against certain cancers, its utility is not universal. Novel derivatives might exhibit activity against a broader range of tumors.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C13H18Cl4N2O2 |

|---|---|

Molecular Weight |

376.1 g/mol |

IUPAC Name |

(2R)-2-amino-3-[4-[bis(2-chloroethyl)amino]-3-chlorophenyl]propanoic acid;hydrochloride |

InChI |

InChI=1S/C13H17Cl3N2O2.ClH/c14-3-5-18(6-4-15)12-2-1-9(7-10(12)16)8-11(17)13(19)20;/h1-2,7,11H,3-6,8,17H2,(H,19,20);1H/t11-;/m1./s1 |

InChI Key |

LKVDNEYWRBJUKY-RFVHGSKJSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1C[C@H](C(=O)O)N)Cl)N(CCCl)CCCl.Cl |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)N)Cl)N(CCCl)CCCl.Cl |

Origin of Product |

United States |

Chemical Synthesis Pathways and Methodological Advancements

Established Synthetic Routes for Melphalan (B128) and its Isomers

The synthesis of the core melphalan structure can be achieved through various established pathways, starting from readily available precursors.

One of the earliest and most well-documented methods for synthesizing melphalan starts with L-phenylalanine. chemicalbook.com This traditional route involves a series of classical organic reactions to build the final molecule.

A typical synthesis pathway is outlined below:

Nitration: L-phenylalanine is nitrated using nitric acid to produce 4-nitro-L-phenylalanine. chemicalbook.com

Protection and Esterification: The amino group of 4-nitro-L-phenylalanine is protected, often by reacting it with phthalic anhydride (B1165640) to form a phthalimide (B116566). This is followed by esterification of the carboxylic acid group, for example, by reacting it with ethanol (B145695) in the presence of hydrogen chloride to yield the ethyl ester. wikipedia.orgchemicalbook.com

Reduction: The nitro group on the phenyl ring is then reduced to an amino group, typically through catalytic hydrogenation using a palladium catalyst. chemicalbook.com

Hydroxyethylation: The resulting aromatic amine is reacted with ethylene (B1197577) oxide (oxirane) to introduce two hydroxyethyl (B10761427) groups onto the nitrogen atom, forming a bis-(2-hydroxyethyl)amino derivative. chemicalbook.comgoogle.com

Chlorination: The hydroxyl groups are subsequently replaced with chlorine atoms. This is commonly achieved using a chlorinating agent like phosphorus oxychloride or thionyl chloride. google.comchemicalbook.com

Deprotection: Finally, the protecting groups on the amino acid backbone are removed by acid hydrolysis, typically by heating in hydrochloric acid, to yield melphalan. wikipedia.orgchemicalbook.com

This multi-step process requires careful control of reaction conditions to ensure the desired stereochemistry and purity of the final product.

More recent advancements have focused on multi-stage synthetic strategies that start with commercially available melphalan to create novel derivatives. mdpi.com These approaches allow for precise modifications of the molecule's functional groups. A common three-stage synthesis is used to generate new analogs with potentially enhanced activity. nih.gov

An exemplary pathway begins with the reaction of melphalan with N-formylmorpholine dimethylacetal in methanol (B129727). This step modifies the primary amino group, yielding a morpholine (B109124) derivative of melphalan (MOR-MEL), which serves as a versatile starting material for further derivatization. mdpi.comnih.gov This intermediate can then be reacted with various amines to introduce different substituents. The final stage often involves the esterification of the carboxylic acid group to produce the desired analog. mdpi.comnih.gov

| Stage | Reaction | Reagents & Conditions | Intermediate/Product |

| Stage 1 | Amine Group Modification | Melphalan, N-formylmorpholine dimethylacetal, Methanol, Room Temperature | Morpholine derivative of melphalan (MOR-MEL) |

| Stage 2 | Amine Substitution | MOR-MEL, Various amines (e.g., thiomorpholine (B91149), indoline), Methanol, Room Temperature | Amine derivatives of melphalan (e.g., MEL-T, MEL-I) |

| Stage 3 | Esterification | Amine derivative, 2,2-dimethoxypropane (B42991), Concentrated HCl, Room Temperature | Methyl esters of melphalan derivatives (e.g., EM-T-MEL) |

This table illustrates a typical multi-stage synthesis for creating melphalan analogs from the parent drug. mdpi.comnih.gov

Targeted Chemical Modifications and Derivatization Strategies

Esterification of melphalan's carboxyl group has been identified as a crucial modification for enhancing its effectiveness. mdpi.commdpi.com This reaction converts the carboxylic acid into an ester, which can alter the drug's solubility and transport characteristics. nih.govnih.gov The synthesis of methyl and ethyl esters of melphalan (EM-MEL and EE-MEL) has been a key area of investigation. nih.govresearchgate.net

The esterification can be carried out using alcohols like methanol or ethanol in the presence of an acid catalyst, such as concentrated hydrochloric acid. mdpi.comchemguide.co.uk For instance, melphalan amine derivatives can be esterified using 2,2-dimethoxypropane in an acidic medium to yield the corresponding methyl esters. nih.gov This modification has been shown to be essential for improving the cytotoxic properties of the resulting compounds. nih.gov Studies have shown that analogs with a modified carboxyl group, particularly methyl or ethyl esters, exhibit higher efficacy compared to the parent drug. nih.gov

Another significant derivatization strategy involves replacing the primary amino group of melphalan with an amidine group. mdpi.comnih.gov This modification introduces new structural motifs, such as morpholine or dipropyl chains, which can significantly impact the molecule's properties. nih.govresearchgate.net The synthesis of these amidine analogs has been shown to produce compounds with increased cytotoxic and genotoxic activity. mdpi.comnih.gov

The synthesis typically involves reacting a melphalan intermediate, such as MOR-MEL, with a suitable amine. mdpi.com This results in the formation of an amidine moiety. Researchers have successfully synthesized a variety of amidine derivatives, including those containing thiomorpholine, indoline (B122111), and 4-(4-morpholinyl) piperidine (B6355638) rings. mdpi.comresearchgate.net Combining this modification with esterification of the carboxyl group has led to the generation of highly active derivatives, such as EM-MOR-MEL (melphalan methyl ester with a morpholine-containing amidine group) and EM-T-MEL (melphalan methyl ester with a thiomorpholine-containing amidine group). mdpi.commdpi.com

| Melphalan Derivative | Modification at Amino Group | Modification at Carboxyl Group |

| MOR-MEL | Amidine with morpholine ring | None |

| DIPR-MEL | Amidine with dipropyl chain | None |

| EM-MEL | None | Methyl Ester |

| EE-MEL | None | Ethyl Ester |

| EM-MOR-MEL | Amidine with morpholine ring | Methyl Ester |

| EE-MOR-MEL | Amidine with morpholine ring | Ethyl Ester |

| EM-T-MEL | Amidine with thiomorpholine ring | Methyl Ester |

| EM-I-MEL | Amidine with indoline ring | Methyl Ester |

This table summarizes various synthesized melphalan analogs based on modifications at the amino and carboxyl functional groups. nih.govmdpi.com

The efficient synthesis of melphalan analogs requires careful optimization of reaction conditions to maximize yield and purity. This includes the choice of solvents, temperature, reaction time, and purification methods. mdpi.comnih.gov

For example, the synthesis of melphalan derivatives is often monitored by thin-layer chromatography (TLC) to determine the optimal reaction time, which can range from 1 to 22 hours depending on the specific reactants. mdpi.comnih.gov Solvents like methanol are commonly used for the reaction steps, while purification is often achieved through techniques like preparative High-Performance Liquid Chromatography (HPLC) or by precipitation and washing with solvents like diethyl ether. mdpi.com

In the final steps of synthesis, such as converting the derivatives to their hydrochloride salts, specific reagents and conditions are employed. A 5 M solution of hydrogen chloride gas in ethyl acetate (B1210297) has been used to convert the amine derivatives into their hydrochloride form, resulting in less polar molecules compared to melphalan itself. mdpi.comnih.gov Furthermore, processes have been developed to purify crude melphalan hydrochloride to a purity of over 99.5% by dissolving it in aqueous hydrochloric acid, adjusting the pH, and extracting it with an organic solvent like ethyl acetate. google.com Such optimization is critical for producing high-quality compounds for further study.

Process Improvements in Hydrochloride Salt Preparation

The preparation of 3-Chloro-D-Melphalan Hydrochloride in a substantially pure form is crucial for its use. Innovations in this area have focused on the final steps of the synthesis: the hydrolysis of protecting groups and the subsequent isolation of the hydrochloride salt.

Hydrolysis of Protecting Groups

A common strategy in the synthesis of melphalan involves the use of protecting groups for the amino acid functionality to prevent unwanted side reactions. The effective and clean removal of these groups is a critical step in obtaining the final product with high purity.

One established method involves the use of a phthalimide group to protect the glycinic amino group of a phenylalanine precursor. chemicalbook.com The final deprotection step to yield melphalan is achieved through treatment with a strong acid, typically hydrochloric acid. chemicalbook.com This acid hydrolysis cleaves the phthalimide group, liberating the free amino group of the melphalan molecule. chemicalbook.com

Another approach utilizes a tert-butyloxycarbonyl (Boc) protecting group for the amino acid. The removal of the Boc group is also accomplished via acid hydrolysis, which is a standard procedure in peptide synthesis. This method is often employed in the synthesis of related melphalan derivatives and offers an alternative to the use of phthalimide.

The choice of protecting group and the specific conditions for its hydrolysis can significantly impact the purity of the final product. Inefficient cleavage or the formation of byproducts can necessitate extensive purification steps. Therefore, optimizing the hydrolysis conditions, such as reaction time, temperature, and acid concentration, is a key area of process improvement.

Table 1: Comparison of Protecting Groups in Melphalan Synthesis

| Protecting Group | Deprotection Reagent | Key Considerations |

| Phthalimide | Hydrochloric Acid | Requires strong acidic conditions for removal. |

| tert-Butyloxycarbonyl (Boc) | Hydrochloric Acid | Standard deprotection method in peptide chemistry. |

pH-Dependent Isolation Techniques

The isolation of 3-Chloro-D-Melphalan as its hydrochloride salt is a critical step that leverages the compound's physicochemical properties. The solubility of melphalan and its salts is highly dependent on the pH of the solution, a characteristic that has been exploited to develop efficient purification and isolation protocols.

A notable process improvement involves the purification of crude melphalan by converting it into its hydrochloride salt in an aqueous medium and then back to the free base through precise pH adjustment. google.com This process can effectively remove impurities. In one patented method, low-purity melphalan hydrochloride or the free base is dissolved in an aqueous hydrochloride solution. The pH is then carefully adjusted to a range of 0.3 to 1.2. nih.gov This is followed by extraction with an organic solvent, with ethyl acetate being a preferred choice, to remove impurities. nih.gov

Another innovative approach involves treating a protected form of melphalan with an acid at a pH of less than 1 in water, at a temperature ranging from 85 to 115°C. google.com This step generates an acidic aqueous solution containing melphalan bis-hydrochloride. Subsequently, the pH is increased to a value between 7.5 and 8.5 to facilitate the crystallization of the melphalan hydrochloride salt. google.com This pH-swing technique allows for the selective precipitation of the desired product, leaving impurities in the solution.

The ability to manipulate the solubility of melphalan through pH control is a powerful tool for achieving high purity. These pH-dependent isolation techniques are often more efficient and environmentally friendly than traditional chromatographic purification methods.

Table 2: pH-Dependent Isolation Parameters

| Process Step | pH Range | Purpose | Reference |

| Impurity Extraction | 0.3 - 1.2 | To dissolve the hydrochloride salt and enable extraction of impurities. | nih.gov |

| Crystallization | 7.5 - 8.5 | To induce crystallization of the pure melphalan hydrochloride salt. | google.com |

Novel Intermediate Compounds in Synthesis

One patented process introduces a novel intermediate, referred to as a compound of Formula III, which is prepared from a compound of Formula II in the presence of ethylene oxide in water, followed by recrystallization. google.com This intermediate is then chlorinated to produce a compound of Formula IV, which is a precursor to melphalan. google.com The use of this specific intermediate is reported to result in a final product with a purity greater than 99.5%. google.com

Another innovative synthetic route avoids the use of ethylene oxide, a hazardous gas, by employing a regiospecific bis-sulfate-alkylation of the aromatic amino group of a protected 4-amino-L-phenylalanine. google.com This process generates novel intermediates with the general formula -N(CH₂CH₂OS(O)nO⁻)₂, where n is 1 or 2. These intermediates are then converted to the desired -N(CH₂CH₂Cl)₂ group. google.com This pathway not only enhances safety by avoiding ethylene oxide but also introduces a new class of intermediates for melphalan synthesis.

The development of such novel intermediates is a testament to the ongoing efforts to refine and innovate the synthesis of this compound, with a focus on creating more efficient, safer, and more sustainable manufacturing processes.

Table 3: Novel Intermediates in Melphalan Synthesis

| Intermediate Type | Key Feature | Advantage | Reference |

| Compound of Formula III | Prepared via reaction with ethylene oxide in water. | Leads to high purity (>99.5%) of the final product. | google.com |

| Bis-sulfate-alkylated intermediates | Formed by regiospecific bis-sulfate-alkylation of 4-amino-L-phenylalanine. | Avoids the use of hazardous ethylene oxide. | google.com |

Advanced Structural Characterization and Stereochemical Analysis

Spectroscopic and Chromatographic Methods for Compound Verification

Spectroscopic and chromatographic techniques are indispensable for verifying the chemical structure and assessing the purity of pharmaceutical compounds.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for evaluating the purity of 3-Chloro-D-Melphalan Hydrochloride and for separating its enantiomers. Chiral HPLC methods are particularly crucial for distinguishing the D-isomer from its L-enantiomer (Melphalan). researchgate.net

A validated chiral HPLC method has been developed for the quantitative determination of Melphalan (B128) HCl and its D-enantiomer in bulk substances. researchgate.net This separation is typically achieved using a reverse-phase approach on a specialized chiral column, such as the Crownpak CR (+). researchgate.net The mobile phase composition is a critical factor; one effective combination involves a mixture of perchloric acid (adjusted to a specific pH) and methanol (B129727). researchgate.net The pH of the aqueous component of the mobile phase plays a key role in achieving the necessary chromatographic resolution between the enantiomers. researchgate.net

Method validation ensures the reliability of the results, confirming specificity, precision, linearity, and accuracy. researchgate.netijper.org The stability of the compound in solution can also be assessed, with studies showing that Melphalan HCl solutions can be stable for at least 60 hours at room temperature under specific conditions. researchgate.net

Table 1: HPLC Method Validation Parameters for Melphalan Analysis This table presents typical validation data from studies on Melphalan, which are indicative of the performance expected for its derivatives.

| Parameter | Result | Source |

| Linearity Range | 10 - 50 µg/mL | ijper.org |

| Correlation Coefficient (r²) | > 0.999 | ijper.orgiosrjournals.org |

| Limit of Detection (LOD) | 0.004% | iosrjournals.org |

| Limit of Quantitation (LOQ) | 0.012% | iosrjournals.org |

| Precision (%RSD) | < 10% | iosrjournals.org |

| Accuracy (Recovery) | 95.6% - 110% | iosrjournals.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise molecular structure of a compound. For this compound, ¹H NMR and ¹³C NMR would provide a detailed map of the carbon-hydrogen framework.

While specific NMR spectral data for this compound is not widely published, the expected spectrum can be inferred from the known structure of Melphalan and related compounds. chemicalbook.comnih.gov

¹H NMR: The spectrum would show characteristic signals for the aromatic protons on the phenyl ring. The introduction of a chlorine atom at the 3-position would alter the splitting patterns and chemical shifts of the remaining aromatic protons compared to the parent Melphalan. Signals corresponding to the protons of the alanine (B10760859) moiety (C@@HN) and the two chloroethyl groups (-N(CH₂CH₂Cl)₂) would also be present in distinct regions of the spectrum. chemicalbook.comnih.gov

¹³C NMR: The carbon spectrum would reveal unique signals for each carbon atom in the molecule, including the carbons of the phenyl ring, the carboxyl group, the alpha-carbon of the alanine residue, and the carbons of the chloroethyl side chains. The position of the chlorine atom on the aromatic ring would be confirmed by the specific chemical shifts of the ring carbons.

Mass Spectrometry (MS) is used to determine the molecular weight of this compound with high accuracy and to study its fragmentation patterns, which aids in structural confirmation. The monoisotopic mass of the hydrochloride salt is approximately 340.051211 Da. chemspider.com

Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are particularly valuable. In this method, the compound is first separated by HPLC and then introduced into the mass spectrometer. The instrument isolates the molecular ion of the target compound and subjects it to collision-induced dissociation, breaking it into smaller, charged fragments. The resulting fragmentation pattern serves as a structural fingerprint. This approach has been successfully used to identify and characterize photodegradation impurities of melphalan hydrochloride, demonstrating its power in elucidating the structures of closely related species. researchgate.net

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of Melphalan Hydrochloride, a close structural analog, shows characteristic absorption bands that would also be expected in this compound, albeit with some shifts due to the additional chlorine substituent. nih.gov

Key expected vibrational bands include:

A strong band around 1699 cm⁻¹ associated with the stretching (ν) of the carboxylic acid C=O group. nih.gov

Bands in the 1500-1650 cm⁻¹ region related to aromatic C=C stretching and N-H bending vibrations. nih.gov

Stretching vibrations for C-N and C-C bonds, typically observed at lower wavenumbers. nih.gov The presence of the C-Cl bond on the aromatic ring would also introduce characteristic absorptions in the fingerprint region of the spectrum (typically below 1000 cm⁻¹).

Crystallographic Studies and Molecular Architecture

Crystallographic studies provide definitive information about the spatial arrangement of atoms within the crystal lattice, defining the molecule's three-dimensional architecture.

Powder X-ray Diffraction (PXRD) is a key technique for determining the crystal structure of a polycrystalline solid. A comprehensive study on the parent compound, Melphalan Hydrochloride, successfully determined its crystal structure using PXRD data combined with a simulated annealing approach. nih.gov This analysis provides a critical reference for understanding the crystalline nature of its derivatives.

In the study, PXRD data was collected on a STADI-P diffractometer using CuKα₁ radiation. nih.gov The final structure was refined using the Rietveld method, which yielded a good fit to the experimental data. nih.gov The analysis confirmed the three-dimensional geometry and the protonation state of the molecule, showing that the terminal amino group (NH₃) was protonated, interacting with the chloride ion (Cl⁻). nih.gov

Table 2: Crystallographic Data for Melphalan Hydrochloride from PXRD This data for the parent compound Melphalan Hydrochloride serves as a foundational reference for the crystallographic analysis of its derivatives.

| Parameter | Value | Source |

| Radiation | CuKα₁ (λ = 1.54056 Å) | nih.gov |

| 2θ Range (°) | 3.000–80.735 | nih.gov |

| Refinement Method | Rietveld | nih.gov |

| Rwp (%) | 3.510 | nih.gov |

| χ² (Chi-squared) | 2.007 | nih.gov |

Simulated Annealing and Rietveld Refinement for Model Validation

While a specific study detailing the Rietveld refinement of this compound is not publicly available, the methodology is a gold standard for validating crystal structures of complex pharmaceutical compounds determined from powder X-ray diffraction (PXRD) data. mdpi.comnih.gov

Simulated annealing (SA) is a powerful computational technique used to solve complex optimization problems, such as determining the crystal structure from powder diffraction data. The process starts with a 3D model of the molecule, which is then subjected to a series of computational "heating" and "cooling" cycles. hod4.net This allows the molecule's virtual representation to explore a wide range of possible conformations and packing arrangements within the crystal lattice, effectively overcoming local energy minima to find a more globally optimal solution. bohrium.com

Once a promising structural model is obtained through simulated annealing, Rietveld refinement is employed to fine-tune it against the experimental PXRD pattern. wikipedia.orgacs.org This method involves a least-squares approach where the calculated diffraction pattern from the theoretical model is fitted to the entire measured pattern. wikipedia.org The refinement process adjusts various parameters, including atomic coordinates, lattice parameters, and peak shape functions, until the difference between the calculated and observed profiles is minimized. mdpi.comresearchgate.net A successful Rietveld refinement results in a validated crystal structure model with low residual values (e.g., Rwp, χ²) indicating a good fit to the experimental data. mdpi.comnih.gov This combined approach has been successfully used to determine the crystal structures of numerous complex pharmaceuticals, including melphalan hydrochloride (MEH). mdpi.comnih.gov

In a study on MEH, a simulated annealing approach was used to generate the initial model, which was then validated by Rietveld refinement, confirming good visual agreement and statistical parameters between the generated model and experimental data. nih.gov

Stereochemical Influences on Molecular Conformation

Stereochemistry, the three-dimensional arrangement of atoms, plays a pivotal role in defining the molecular conformation and, consequently, the properties of chiral molecules like melphalan and its derivatives. azolifesciences.com

D-Isomer vs. L-Isomer Structural Distinctions

Melphalan exists as two enantiomers, or mirror-image isomers: the D-isomer (Dextro) and the L-isomer (Levo). azolifesciences.comquora.com While they share the same chemical formula and connectivity, their spatial arrangement is different, which can lead to distinct physical properties and biological activities. azolifesciences.comusdtl.com The L-isomer is the form clinically used as an antineoplastic agent, known simply as melphalan. nih.gov The D-isomer is often referred to as medphalan. nih.gov

The core difference lies in the configuration at the chiral center—the alpha-carbon of the phenylalanine backbone. youtube.comlibretexts.org In a Fischer projection, the arrangement of the substituent groups around this chiral carbon is inverted between the two isomers. youtube.com This fundamental difference in "handedness" dictates how the molecule folds and interacts with other chiral molecules, such as proteins and DNA. azolifesciences.com While specific crystallographic data for this compound is not readily found, the principles of stereoisomerism dictate that its 3D structure will be a non-superimposable mirror image of 3-Chloro-L-Melphalan.

A validated chiral HPLC method has been developed to separate and quantify melphalan's D-enantiomer from the L-enantiomer, highlighting the importance of stereochemical purity in pharmaceutical analysis. scientific.net The separation itself relies on the differential interaction of the two isomers with a chiral stationary phase, a direct consequence of their distinct three-dimensional shapes. scientific.net

Conformational Analysis of Melphalan Analogues

Studying analogues of melphalan provides valuable insight into how structural modifications influence molecular conformation and properties. Research has shown that chemical modifications, such as the esterification of the carboxyl group or alterations to the amino group, can significantly change the molecule's polarity and conformation. mdpi.comresearchgate.net

For example, a study on newly synthesized melphalan derivatives (EE-MEL, EM-MEL, EM-MOR-MEL, EM-I-MEL, and EM-T-MEL) used circular dichroism to analyze how these changes affected the conformation of DNA upon binding. nih.govnih.gov The results indicated that certain analogues, particularly EM-T-MEL and EM-MOR-MEL, were more effective at altering the B-DNA structure compared to the parent melphalan. nih.govnih.gov This suggests that the conformational changes in the drug analogues lead to different interactions at the molecular level.

Another study analyzed the physicochemical properties of different melphalan analogues, creating RADAR charts to visualize differences in lipophilicity, size, polarity, solubility, saturation, and flexibility. researchgate.net These analyses demonstrate that even subtle changes to the melphalan scaffold can result in a wide range of conformational and physicochemical properties.

Mechanistic Molecular and Cellular Investigations Preclinical Focus

Alkylation Mechanisms at the DNA Level

3-Chloro-D-melphalan, the active enantiomer of melphalan (B128), is a bifunctional alkylating agent belonging to the nitrogen mustard class. wikipedia.org Its cytotoxic effects are primarily attributed to its ability to chemically modify DNA, leading to the disruption of essential cellular processes. wikipedia.orgnih.gov The mechanism of action involves a series of chemical reactions that ultimately result in the formation of covalent bonds with DNA bases.

The process of DNA alkylation by 3-Chloro-D-melphalan is initiated by a two-step intramolecular cyclization of its bis(2-chloroethyl)amino group. This reaction results in the formation of a highly reactive aziridinium (B1262131) intermediate cation, also known as an ethylenimmonium ion. nih.govmdpi.com This intermediate is a potent electrophile, readily attacking nucleophilic sites on cellular macromolecules, most notably DNA. nih.gov The first cyclization is a relatively rapid process, leading to the formation of a monoadduct with DNA. nih.gov

The highly reactive ethylenimmonium intermediate preferentially alkylates the N7 position of guanine (B1146940) residues in the DNA sequence, which is a major site of attack. patsnap.comnih.govresearchgate.net It can also alkylate the N3 position of adenine (B156593) to a lesser extent. nih.govchemicalbook.com This initial reaction forms a monoadduct, where one of the chloroethyl arms of the melphalan molecule is covalently attached to a DNA base. nih.gov Following the formation of this primary monoadduct, the second chloroethyl group can undergo a similar cyclization to form another reactive intermediate. nih.gov This second reaction, however, is significantly slower than the first. nih.gov

This bifunctional nature allows for the formation of various DNA adducts. nih.gov If the second reactive intermediate interacts with a water molecule, the adduct remains a DNA monoadduct. nih.gov However, if it reacts with an adjacent protein, it can lead to DNA-protein cross-linking. nih.govdrugbank.com

The cytotoxicity of 3-Chloro-D-melphalan is strongly associated with its ability to form DNA cross-links. nih.govnih.gov These cross-links are formed when the second reactive ethylenimmonium ion alkylates another DNA base. nih.gov

Inter-strand cross-links (ICLs) occur when the second alkylation event happens on a guanine or adenine residue on the opposite DNA strand. nih.govpatsnap.com ICLs are particularly cytotoxic lesions as they form a covalent bridge between the two strands of the DNA double helix, preventing their separation. patsnap.comnih.gov

Intra-strand cross-links are formed when the second alkylation occurs on a guanine or adenine residue within the same DNA strand as the initial monoadduct. nih.govpatsnap.com

The formation of these cross-links, particularly ICLs, is considered a critical cytotoxic event. ucl.ac.uk

The formation of DNA adducts and cross-links by 3-Chloro-D-melphalan physically obstructs the DNA template. This blockage prevents the unwinding of the DNA double helix, a crucial step for both DNA replication and transcription. nih.govpatsnap.com The inability of cellular machinery to read the genetic code leads to the inhibition of these fundamental processes. wikipedia.orgnih.gov By halting DNA synthesis and transcription, the compound effectively arrests the cell cycle and prevents the proliferation of rapidly dividing cells. nih.govpatsnap.com This disruption ultimately triggers programmed cell death, or apoptosis. patsnap.com

Impact on Cellular Processes in In Vitro Models

The molecular damage inflicted by 3-Chloro-D-melphalan at the DNA level has profound consequences on cellular functions, as demonstrated in various in vitro studies.

The chemical alteration of the DNA template by 3-Chloro-D-melphalan directly leads to the inhibition of both DNA and RNA synthesis. wikipedia.org Studies have shown that treatment with melphalan prevents the formation of double-stranded DNA replication intermediates in human malignant melanoma cells. nih.gov This inhibition is a direct consequence of the DNA alkylation and cross-linking that physically blocks the progression of DNA and RNA polymerases along the DNA strand. wikipedia.orgnih.gov The extent of inhibition of DNA and RNA synthesis is a key determinant of the compound's cytotoxic efficacy.

Table 1: Summary of Mechanistic Findings for 3-Chloro-D-Melphalan Hydrochloride

| Mechanism | Key Molecular Events | Cellular Consequence |

|---|---|---|

| DNA Alkylation | Formation of ethylenimmonium intermediates. nih.govmdpi.com | Covalent modification of DNA bases. |

| Guanine N7 Alkylation | Preferential attack at the N7 position of guanine. patsnap.comnih.govresearchgate.net | Formation of primary monoadducts. nih.gov |

| DNA Cross-linking | Formation of inter-strand and intra-strand cross-links. nih.govpatsnap.com | Prevention of DNA strand separation. patsnap.comnih.gov |

| Replication & Transcription Disruption | Physical obstruction of the DNA template. nih.govpatsnap.com | Inhibition of DNA and RNA synthesis, cell cycle arrest, and apoptosis. wikipedia.orgnih.govpatsnap.com |

Induction of DNA Damage and Fragmentation (e.g., Comet Assay)

3-Chloro-D-Melphalan, a derivative of the bifunctional alkylating agent melphalan, exerts its cytotoxic effects primarily through the induction of DNA damage. nih.gov The formation of covalent bonds with the N7 position of guanine in DNA leads to the creation of monoadducts and subsequent interstrand and intrastrand cross-links. patsnap.comnih.gov This disruption of the DNA structure is a critical initiating event in its anticancer activity.

A key method for evaluating this DNA damage at the cellular level is the alkaline comet assay. nih.govnih.gov This technique, also known as single-cell gel electrophoresis, measures DNA strand breaks. nih.gov In the context of melphalan and its derivatives, the comet assay has been employed to quantify the extent of DNA fragmentation in cancer cells following treatment.

Studies on melphalan analogs have demonstrated a significant increase in DNA damage, as evidenced by the percentage of DNA in the comet tail, in various hematological malignancy cell lines, including THP1, HL60, and RPMI8226. nih.gov This genotoxic effect was observed to be time-dependent, with damage increasing over 4, 24, and 48 hours of incubation. nih.gov Notably, certain chemical modifications to the melphalan structure have been shown to enhance its genotoxic properties compared to the parent compound. nih.gov For instance, the melphalan derivative EM-T-MEL exhibited higher genotoxicity than melphalan itself. nih.gov

The standard comet assay is particularly adept at detecting DNA lesions such as single-strand breaks. nih.gov However, for identifying DNA cross-links, a characteristic lesion induced by alkylating agents like melphalan, modifications to the standard protocol, such as prolonging the electrophoresis time or incorporating in vitro irradiation with X-rays, have been shown to be more sensitive. nih.gov These modified comet assays have successfully demonstrated melphalan-induced cross-links in bone marrow cells. nih.gov

The following table summarizes the findings from a study utilizing the comet assay to assess DNA damage induced by melphalan analogs in different cell lines.

Table 1: DNA Damage (Percentage of DNA in Comet Tail) Induced by Melphalan Analogs

| Cell Line | Treatment | Incubation Time (hours) | % DNA in Comet Tail (Mean ± SD) |

|---|---|---|---|

| THP1 | Control | 4 | ~5% |

| MEL | 4 | ~10% | |

| EM-T-MEL | 4 | ~15%# | |

| Control | 24 | ~5% | |

| MEL | 24 | ~18% | |

| EM-T-MEL | 24 | ~25%# | |

| Control | 48 | ~5% | |

| MEL | 48 | ~22% | |

| EM-T-MEL | 48 | ~30%# | |

| HL60 | Control | 4 | ~5% |

| MEL | 4 | ~8% | |

| EM-T-MEL | 4 | ~12%# | |

| Control | 24 | ~5% | |

| MEL | 24 | ~20%* | |

| EM-T-MEL | 24 | ~28%# | |

| Control | 48 | ~5% | |

| MEL | 48 | ~25% | |

| EM-T-MEL | 48 | ~35%# | |

| RPMI8226 | Control | 4 | ~5% |

| MEL | 4 | ~12% | |

| EM-T-MEL | 4 | ~18%# | |

| Control | 24 | ~5% | |

| MEL | 24 | ~25% | |

| EM-T-MEL | 24 | ~32%# | |

| Control | 48 | ~5% | |

| MEL | 48 | ~30% |

*Statistically significant differences compared to control cells (p < 0.05). #Statistically significant differences compared to MEL (p < 0.05). Data adapted from a study on melphalan analogs. nih.gov

Cell Cycle Arrest Mechanisms

The extensive DNA damage induced by 3-Chloro-D-Melphalan and its parent compound, melphalan, triggers cellular surveillance mechanisms that lead to cell cycle arrest. patsnap.comnih.gov This is a crucial cellular response to prevent the replication of damaged DNA, which could otherwise lead to mutations and genomic instability.

Treatment of cancer cells with melphalan and its derivatives results in a significant perturbation of the normal cell cycle progression. nih.govmdpi.com Specifically, these compounds are known to cause a delay in cell cycle progression, which is a characteristic feature of DNA cross-linking agents. nih.gov A notable effect is the accumulation of cells in the S and G2/M phases of the cell cycle. nih.govmdpi.com

In the human myeloma cell line RPMI 8226, exposure to melphalan led to a more pronounced reduction in the outflow of cells from the late S and G2 phases compared to the G1 phase. nih.gov This results in a progressive accumulation of cells in these later phases of the cell cycle. nih.gov Studies with melphalan analogs, such as EM-T-MEL, have shown a significant increase in the G2/M fraction of cells, reaching up to 35% in THP1 cells and approximately 36% in RPMI8226 cells after 24 hours of treatment. mdpi.com There is also a notable increase in the S phase population in THP1 cells. mdpi.com

The arrest in the G2 phase is thought to be a critical checkpoint, allowing the cell time to repair the DNA damage before entering mitosis. The removal of DNA interstrand cross-links appears to be a prerequisite for the resumption of cell flow from the G2 phase. nih.gov

The table below illustrates the effects of a melphalan analog on the cell cycle distribution in different hematological cancer cell lines.

Table 2: Cell Cycle Distribution in Hematological Cancer Cells Treated with a Melphalan Analog (EM-T-MEL)

| Cell Line | Treatment | Incubation Time (hours) | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

|---|---|---|---|---|---|

| HL60 | Control | 24 | ~60% | ~25% | ~15% |

| EM-T-MEL | 24 | ~35% | ~30% | ~35%* | |

| THP1 | Control | 24 | ~65% | ~20% | ~15% |

| EM-T-MEL | 24 | ~25% | ~40%* | ~35%* | |

| RPMI8226 | Control | 24 | ~55% | ~30% | ~15% |

*Statistically significant changes compared to control (p < 0.05). Data adapted from a study on melphalan analogs. mdpi.com

Induction of Programmed Cell Death Pathways

The substantial DNA damage and ensuing cell cycle arrest initiated by 3-Chloro-D-Melphalan ultimately converge on the activation of programmed cell death pathways, which are essential for eliminating malignantly transformed cells.

Apoptosis Induction (Caspase Activity, Phosphatidylserine (B164497) Externalization)

A primary mechanism by which melphalan and its derivatives induce cell death is through apoptosis, a highly regulated process of programmed cell death. nih.govpatsnap.com A key biochemical hallmark of apoptosis is the activation of a family of cysteine proteases known as caspases. nih.gov Studies have demonstrated that treatment with melphalan analogs leads to the activation of initiator caspases, such as caspase-8 and caspase-9, as well as executioner caspases, like caspase-3/7. nih.gov The activation of these caspases orchestrates the dismantling of the cell. nih.gov

Another critical event in apoptosis is the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane. nih.govnih.gov This "eat-me" signal flags the apoptotic cell for phagocytic removal. Melphalan derivatives have been shown to induce PS translocation in hematological cancer cells, further confirming the induction of apoptosis. nih.gov

Mitochondrial Membrane Potential Changes

The mitochondria play a central role in the intrinsic pathway of apoptosis. A key event in this pathway is the disruption of the mitochondrial membrane potential (ΔΨm). nih.govnih.gov Melphalan and its derivatives have been shown to cause a significant decrease in the mitochondrial membrane potential in cancer cell lines. nih.govmdpi.com This depolarization of the mitochondrial membrane is often a prelude to the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytoplasm. nih.gov The loss of ΔΨm has been observed to be time-dependent, becoming more pronounced with longer incubation times (24-48 hours). nih.gov Certain novel melphalan derivatives have demonstrated a more potent ability to disrupt the mitochondrial membrane potential compared to the parent compound. nih.gov

Other Cell Death Mechanisms (e.g., Mitotic Catastrophe, Autophagy, Necroptosis)

In addition to apoptosis, melphalan and its analogs can induce other forms of cell death, particularly mitotic catastrophe. mdpi.comnih.govresearchgate.net Mitotic catastrophe is a form of cell death that occurs during or after a faulty mitosis. mdpi.com It is characterized by morphological changes such as multinucleation and/or micronucleation. mdpi.com The DNA damage caused by melphalan can lead to improper chromosome segregation during mitosis, triggering this cell death pathway. mdpi.com Studies have shown that melphalan can activate mitotic catastrophe in RPMI8226 multiple myeloma cells, and that certain melphalan analogs can induce cell death through the activation of this process. mdpi.com

The interplay between different cell death pathways is complex. For instance, under certain conditions, such as the inhibition of caspases, cells undergoing mitotic catastrophe may switch to other forms of cell death like necroptosis. mdpi.com Necroptosis is a regulated form of necrosis that is dependent on the kinase activity of RIPK1 and RIPK3. nih.gov While direct evidence for melphalan-induced necroptosis is still emerging, the potential for this pathway to be activated, particularly when apoptosis is compromised, is an area of active investigation. Similarly, autophagy, a cellular process of self-digestion, can have a dual role, either promoting cell survival or contributing to cell death, and its interaction with melphalan-induced cytotoxicity is a subject of ongoing research. mdpi.comnih.gov

Molecular Targets Beyond DNA

While DNA is the primary and most well-established molecular target of melphalan and its derivatives, these alkylating agents are capable of interacting with other cellular macromolecules. nih.govdrugbank.com The reactive bis-2-chloroethyl groups of melphalan can form covalent bonds with nucleophilic sites on various biomolecules. mdpi.com

Furthermore, studies have investigated the interaction of melphalan and its analogs with the cell membrane. Zeta potential measurements have shown that melphalan and its derivatives are negatively charged and can interact with the negatively charged DNA. mdpi.com These interactions at the molecular level can influence the conformation of macromolecules. For instance, circular dichroism studies have revealed that certain melphalan analogs can affect the B-DNA conformation, which may contribute to the increased DNA damage observed. mdpi.com

Alkylation of RNA Structures

While DNA is considered the primary therapeutic target, RNA is also a susceptible target for alkylation by melphalan. chemicalbook.comnih.gov The nucleophilic centers within RNA bases can be attacked by the aziridinium intermediate of 3-Chloro-D-Melphalan. This covalent modification can disrupt the normal function of various types of RNA. For instance, alkylation of messenger RNA (mRNA) can lead to translation errors or inhibit protein synthesis. Modification of transfer RNA (tRNA) or ribosomal RNA (rRNA) can similarly impair the cell's protein production machinery. Research has shown that RNA can be alkylated to a similar extent as DNA in cells treated with melphalan. nih.gov

The primary sites of alkylation on RNA are analogous to those on DNA, with the N7 position of guanine being a principal target. Other potential sites include the N1 and N3 positions of adenine. chemicalbook.com

Table 1: Potential RNA Alkylation Sites and Consequences

| Macromolecule | Potential Alkylation Site | Consequence of Alkylation |

|---|---|---|

| RNA | N7 of Guanine, N1/N3 of Adenine | Disruption of RNA processing, inhibition of translation, impaired ribosomal function. |

Alkylation of Protein Structures

The electrophilic nature of activated 3-Chloro-D-Melphalan also allows it to react with nucleophilic amino acid residues in proteins. chemicalbook.comdrugbank.com This leads to the formation of protein adducts, which can alter or inhibit protein function. The most susceptible amino acid residues are those with strong nucleophilic centers, such as the thiol group of cysteine and the imidazole (B134444) ring of histidine.

Alkylation of critical enzymes or structural proteins can disrupt a wide array of cellular processes, including metabolic pathways, signal transduction, and the maintenance of cellular architecture. One significant interaction is the alkylation of glutathione (B108866), a tripeptide that plays a central role in cellular detoxification. The reaction between melphalan and glutathione can lead to the inactivation of the drug, representing a mechanism of cellular resistance. Conversely, depletion of cellular glutathione can enhance the cytotoxic effects of the drug. Studies have confirmed that melphalan binds to proteins in cells. nih.gov

Table 2: Susceptible Nucleophilic Sites in Proteins

| Macromolecule | Potential Alkylation Site | Consequence of Alkylation |

|---|---|---|

| Proteins | Cysteine (thiol group), Histidine (imidazole ring), Methionine (thioether group) | Enzyme inhibition, altered protein conformation and function, disruption of cellular signaling. |

DNA-Protein Cross-linking

In addition to forming cross-links within a single DNA strand (intrastrand) or between two DNA strands (interstrand), bifunctional alkylating agents like 3-Chloro-D-Melphalan can induce the formation of DNA-protein cross-links. chemicalbook.comdrugbank.com This type of lesion occurs when one chloroethyl arm of the molecule alkylates a DNA base, and the second arm subsequently alkylates a nearby amino acid residue on a closely associated protein, such as a histone or a transcription factor.

DNA-protein cross-links are particularly bulky and complex lesions that pose a significant challenge to the cell's DNA repair machinery. nih.gov Their presence can physically obstruct the processes of DNA replication and transcription, leading to cell cycle arrest and the induction of apoptosis (programmed cell death). patsnap.com The formation of these adducts represents a critical component of the drug's cytotoxic mechanism. drugbank.com

Table 3: Components and Impact of DNA-Protein Cross-links

| Lesion Type | Component 1 | Component 2 | Cellular Impact |

|---|---|---|---|

| DNA-Protein Cross-link | DNA Base (e.g., N7-Guanine) | Protein Residue (e.g., Cysteine) | Severe impediment to DNA replication and transcription; triggers cell cycle arrest and apoptosis. |

Cellular Uptake Mechanisms (e.g., Amino Acid Active Transport)

The entry of 3-Chloro-D-Melphalan into target cells is not primarily through passive diffusion but is mediated by active transport systems. chemicalbook.com Because the molecule is an amino acid derivative, it is recognized by and transported across the cell membrane by carriers intended for natural amino acids. drugbank.comnih.gov

Preclinical studies in plasmacytoma cells have identified at least two distinct amino acid transport systems responsible for melphalan uptake. nih.gov

System L: This is a sodium-independent carrier system that transports large, neutral amino acids such as leucine (B10760876) and glutamine. nih.govnih.gov It is considered the high-affinity, primary transporter for melphalan. chemicalbook.com

A Second, Sodium-Dependent System: This system is characterized by its dependence on sodium ions and is inhibited by other amino acids like alanine (B10760859), serine, and cysteine. nih.gov

This active transport mechanism allows for the accumulation of the drug inside cancer cells to concentrations that can exceed extracellular levels, a key factor in its therapeutic efficacy. nih.gov It is important to note that amino acid transporters are often stereospecific. The L-amino acid transport system (System L) preferentially transports L-isomers. Therefore, the cellular uptake of 3-Chloro-D-Melphalan (the D-isomer) may be less efficient than that of its L-isomer counterpart, potentially affecting its relative potency.

Table 4: Characteristics of Melphalan Transport Systems in Plasmacytoma Cells

| Transport System | Sodium Dependence | Key Inhibitors/Substrates | Reference |

|---|---|---|---|

| System L | Independent | DL-beta-2-aminobicyclo patsnap.compatsnap.comnih.gov-heptane-2-carboxylic acid, Leucine, Glutamine | nih.govnih.gov |

| Unassigned System | Dependent | Alanine, Serine, Cysteine | nih.gov |

Structure Activity Relationship Sar and Computational Modeling

Principles of SAR in Chloro-D-Melphalan Derivative Design

The core principle of SAR in the context of 3-Chloro-D-Melphalan hydrochloride revolves around strategically modifying its chemical structure to enhance its anticancer properties. mdpi.com The melphalan (B128) molecule, characterized by a phenylalanine scaffold with a bis(2-chloroethyl)amino group, offers several sites for chemical modification. nih.govnih.gov These modifications aim to influence the drug's cytotoxicity, genotoxicity, and ability to induce apoptosis in cancer cells. researchgate.netnih.gov

Key structural features of melphalan and its derivatives that are often targeted for modification include:

The Carboxyl Group: Esterification of the carboxyl group has been shown to be a necessary step in improving the efficacy of melphalan. mdpi.com This modification can significantly impact the molecule's solubility, cell permeability, and interaction with biological targets.

The Amino Group: Replacing the amino group with other functional groups, such as an amidine group containing a morpholine (B109124) ring, has demonstrated a significant increase in the drug's cytotoxic, genotoxic, and pro-apoptotic activities. mdpi.comnih.gov

The Phenyl Ring: Substitutions on the phenyl ring can alter the electronic properties of the molecule, potentially influencing its reactivity and interaction with DNA.

The Bis(2-chloroethyl)amino Moiety: This is the pharmacophore responsible for the alkylating activity of melphalan. While drastic changes to this group can abolish its anticancer effects, subtle modifications can modulate its reactivity and selectivity. nih.gov

Studies have shown that even minor chemical alterations can lead to significant changes in biological activity. For instance, the introduction of a thiomorpholine (B91149) group has been found to enhance the anticancer properties of melphalan derivatives. mdpi.com The overarching goal of these modifications is to create derivatives with increased cytotoxicity towards cancer cells while exhibiting reduced toxicity to normal cells, such as peripheral blood mononuclear cells (PBMC). researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govmdpi.com This approach is instrumental in drug discovery for predicting the activity of newly designed molecules and understanding the key structural features that govern their efficacy. nih.govnih.gov

The foundation of a robust QSAR model lies in the selection of appropriate molecular descriptors. These are numerical values that quantify various aspects of a molecule's physicochemical and structural properties. ucsb.edu For nitrogen mustard compounds like this compound and its derivatives, a wide range of descriptors can be employed, including: nih.govresearchgate.net

Constitutional Descriptors: These describe the basic molecular composition and connectivity, such as molecular weight and the number of specific atom types. ucsb.edu

Topological Descriptors: These capture the two-dimensional representation of the molecule, including information about branching and connectivity.

Quantum-Chemical Descriptors: Derived from quantum mechanical calculations, these descriptors provide insights into the electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ucsb.edu These are particularly relevant for understanding the reactivity of alkylating agents.

Physicochemical Descriptors: Properties like the octanol-water partition coefficient (logP) and polarizability are crucial for predicting a molecule's absorption, distribution, metabolism, and excretion (ADME) properties.

The choice of descriptors is critical and is often guided by the specific biological activity being modeled and the chemical diversity of the compound set. nih.gov

Once a set of molecular descriptors is calculated, statistical methods are used to build the QSAR model. Two commonly employed techniques are:

Multiple Linear Regression (MLR): This method establishes a linear relationship between the biological activity (dependent variable) and a set of molecular descriptors (independent variables). nih.govnih.gov The goal is to create a simple and interpretable equation that can predict the activity of new compounds.

Genetic Algorithm (GA): A more sophisticated approach, the genetic algorithm is an optimization technique inspired by the process of natural selection. nih.gov It is particularly useful for selecting the most relevant subset of descriptors from a large pool, thereby improving the accuracy and predictive power of the QSAR model. nih.gov

The validity and predictive ability of the generated QSAR models are rigorously assessed using various statistical parameters, including the coefficient of determination (R²), the cross-validated R² (Q²), and the root mean square error (RMSE). nih.govnih.gov

A well-validated QSAR model can be a powerful predictive tool. nih.gov By inputting the calculated descriptors of a novel, yet-to-be-synthesized 3-Chloro-D-Melphalan derivative, its biological activity can be estimated. This allows medicinal chemists to prioritize the synthesis of compounds that are most likely to exhibit the desired therapeutic effects. nih.govscispace.com

For example, a QSAR study on dipeptide-alkylated nitrogen-mustard compounds identified the "Min electroph react index for a C atom" as a crucial descriptor influencing drug activity. nih.gov This finding provides a clear direction for designing new compounds with enhanced anti-tumor properties by focusing on modifications that influence this specific descriptor. nih.gov

In Silico Drug Design and Molecular Docking

In silico drug design encompasses a range of computational methods used to identify and optimize potential drug candidates. nih.gov Molecular docking is a key component of this approach, providing detailed insights into the interaction between a ligand (the drug molecule) and its biological target, which for melphalan is primarily DNA. nih.govnih.gov

Two primary strategies are employed in in silico drug design:

Ligand-Based Drug Design: This approach is utilized when the three-dimensional structure of the biological target is unknown. It relies on the principle that molecules with similar structures are likely to exhibit similar biological activities. QSAR models are a prime example of ligand-based design, where the properties of a set of known active compounds are used to predict the activity of new ones. nih.gov

Structure-Based Drug Design: When the 3D structure of the target protein or nucleic acid is available, structure-based methods like molecular docking can be employed. This approach involves computationally placing the ligand into the binding site of the target and evaluating the binding affinity and interaction patterns. nih.gov

Molecular docking studies of melphalan and its derivatives with DNA have been performed to visualize their binding modes. nih.gov These studies can reveal crucial interactions, such as hydrogen bonds and hydrophobic interactions, between the drug and the DNA molecule. researchgate.net For instance, visualizations can show how a melphalan derivative binds to the DNA, providing a rationale for its observed biological activity. nih.gov This information is invaluable for designing new analogs with improved binding affinity and selectivity, ultimately leading to more potent and less toxic anticancer agents. nih.gov

Interactive Data Table: Cytotoxicity of Melphalan and its Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values of melphalan and some of its derivatives against various cancer cell lines, demonstrating the impact of chemical modifications on cytotoxic activity. nih.gov

| Compound | RPMI8226 IC50 (µM) | THP1 IC50 (µM) | HL60 IC50 (µM) |

| Melphalan (MEL) | 8.9 | 6.26 | 3.78 |

| Derivative 1 | >100 | >100 | >100 |

| Derivative 2 | 26.5 | 15.6 | 10.2 |

| Derivative 3 | 1.1 | 1.8 | 1.5 |

| Derivative 4 | 1.2 | 2.1 | 1.7 |

Data sourced from a study on the chemical modification of melphalan. nih.gov The derivatives represent modifications at the amine and/or carboxyl groups of the parent melphalan molecule.

Computational Screening for Analog Optimization

In silico studies on L-melphalan derivatives have been employed to predict properties such as lipophilicity, size, polarity, solubility, saturation, and flexibility. nih.govmdpi.com These predictions help in designing new analogs with improved drug-like properties. For instance, the synthesis of melphalan esters with amidine moieties (EM-T-MEL, EM-I-MEL, and EM-MORPIP-MEL) was guided by in silico analysis to enhance their biological properties. nih.gov

A typical computational screening workflow for optimizing a lead compound like 3-Chloro-D-Melphalan would involve:

Virtual Library Generation: Creating a virtual library of analogs by introducing various chemical modifications to the parent structure. For 3-Chloro-D-Melphalan, this could include modifications at the amino group, the carboxylic acid group, or by altering the chloroethyl groups.

Property Prediction: Using computational models to predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of the virtual analogs.

Docking and Scoring: Employing molecular docking simulations to predict the binding affinity and interaction of the analogs with their biological target, which for melphalan is primarily DNA. mdpi.com This helps in prioritizing analogs that are likely to have high activity.

Free Energy Perturbation (FEP): For a more accurate prediction of binding affinities, FEP simulations can be performed. This method involves computationally transforming a molecule into an analog to calculate the relative binding free energy.

Such computational approaches have been successfully used to identify promising drug candidates and to understand the molecular basis of their activity, and could be instrumental in the optimization of 3-Chloro-D-Melphalan analogs.

Simulation of Molecular Interactions with Biological Targets

The cytotoxic effects of melphalan and its analogs stem from their ability to alkylate DNA, leading to the formation of DNA cross-links and subsequent cell death. gpatindia.com Molecular dynamics (MD) simulations and molecular docking are powerful computational tools to visualize and understand these interactions at an atomic level.

While specific simulations for "this compound" are not documented, studies on L-melphalan provide significant insights. Molecular docking studies have been used to investigate the interaction of melphalan with DNA and with proteins involved in DNA repair and cell signaling. For example, the interaction of melphalan with the tumor suppressor protein p53 has been studied using molecular docking.

MD simulations can further elucidate the dynamic behavior of the drug-target complex. For instance, comparative molecular dynamics simulations have been used to study the conformational changes in DNA repair enzymes upon interaction with alkylating agents. researchgate.net These simulations can reveal how the binding of the drug affects the protein's structure and function, providing a deeper understanding of the mechanism of action and potential resistance mechanisms.

In the context of 3-Chloro-D-Melphalan, MD simulations could be employed to:

Model the interaction of the compound with a DNA duplex to understand the specifics of the alkylation reaction and the resulting structural changes in the DNA.

Simulate the binding of the compound to DNA repair proteins to investigate if the "3-chloro" substitution or the D-configuration affects the recognition and repair of the DNA adducts.

Investigate the interaction with amino acid transporters, as the uptake of melphalan into cells is mediated by these transporters. researchgate.net

These simulations would be invaluable in elucidating the precise molecular mechanisms of action for 3-Chloro-D-Melphalan and in guiding the design of more effective analogs.

Relationship Between Chemical Modifications and In Vitro Activity

The in vitro activity of melphalan analogs is highly dependent on their chemical structure. Modifications to the parent melphalan molecule can significantly impact its cytotoxicity, genotoxicity, and pro-apoptotic properties. Studies on various L-melphalan derivatives have established clear structure-activity relationships (SAR), which can be extrapolated to understand the potential activity of "this compound".

The primary mechanism of action for melphalan is the alkylation of DNA, primarily at the N7 position of guanine (B1146940). gpatindia.com The bifunctional nature of the bis-2-chloroethyl group allows for the formation of inter- and intra-strand cross-links in DNA, which are highly cytotoxic. gpatindia.com

Key chemical modifications and their effects on in vitro activity include:

Esterification of the Carboxyl Group: Esterification of the carboxyl group of melphalan has been shown to be a crucial modification for improving its effectiveness. mdpi.comresearchgate.net This modification increases the lipophilicity of the molecule, potentially enhancing its cellular uptake.

Modification of the Amino Group: Replacing the amino group with an amidine group containing various cyclic moieties (e.g., thiomorpholine, indoline (B122111), morpholine) has been demonstrated to significantly increase the cytotoxic and pro-apoptotic properties of melphalan derivatives against various cancer cell lines. nih.govmdpi.commdpi.com For example, the EM-T-MEL derivative, a methyl ester of melphalan with a thiomorpholine-containing amidine group, exhibited the highest biological activity in a study on hematological malignancy cells. nih.govmdpi.com

Stereochemistry (L- vs. D-isomer): The L-isomer of melphalan is the biologically active form. While the D-isomer is generally less active, its derivatives can be designed to have targeted effects. For instance, a D-melphalan analogue conjugated with L-glutamate was developed to enhance its transport across the blood-brain barrier. ku.edujst.go.jp

The in vitro cytotoxicity of melphalan and its analogs is typically evaluated using assays such as the MTT or resazurin (B115843) reduction assay, which measure cell viability. The IC50 value, the concentration of a drug that inhibits 50% of cell growth, is a standard metric for comparing the cytotoxicity of different compounds.

Table 1: In Vitro Cytotoxicity of Melphalan and its Analogs in Hematological Malignancy Cell Lines

| Compound | Cell Line | IC50 (µM) |

| Melphalan (L-isomer) | THP-1 | 3.5 ± 0.4 |

| HL-60 | 7.2 ± 0.6 | |

| RPMI8226 | 15.1 ± 1.2 | |

| EM-T-MEL | THP-1 | 0.35 ± 0.03 |

| HL-60 | 1.3 ± 0.1 | |

| RPMI8226 | 6.8 ± 0.5 | |

| EM-I-MEL | THP-1 | 1.8 ± 0.2 |

| HL-60 | 6.9 ± 0.7 | |

| RPMI8226 | 14.5 ± 1.1 | |

| EM-MORPIP-MEL | THP-1 | 2.9 ± 0.3 |

| HL-60 | 7.5 ± 0.8 | |

| RPMI8226 | 16.2 ± 1.5 |

Data adapted from a study on novel melphalan analogs. mdpi.com

The data clearly shows that certain chemical modifications can lead to a significant increase in cytotoxic activity compared to the parent melphalan. mdpi.com For "this compound", its in vitro activity would be influenced by the presence of the chloro group on the phenyl ring and the D-configuration of the amino acid. The chloro group, being an electron-withdrawing group, could potentially modulate the reactivity of the nitrogen mustard moiety. However, without experimental data, its precise effect on cytotoxicity remains speculative.

Preclinical Evaluation of 3 Chloro D Melphalan Hydrochloride Analogues

In Vitro Cytotoxicity Assessments

The initial step in evaluating the potential of new drug candidates is to assess their ability to kill cancer cells in a controlled laboratory environment. This is known as in vitro cytotoxicity testing.

Cell Viability Assays (e.g., Resazurin (B115843) Assay)

To measure the cytotoxic effects of 3-Chloro-D-Melphalan Hydrochloride analogues, scientists utilize cell viability assays. A commonly used method is the resazurin viability assay. nih.govnih.govnih.gov This assay employs a dye that changes color and fluoresces when processed by living, metabolically active cells. The intensity of this fluorescence is directly proportional to the number of viable cells, providing a quantitative measure of the drug's cytotoxic impact.

Dose-Response Analysis and IC50 Determination

A critical component of in vitro testing is understanding the relationship between the drug concentration and its effect on cancer cells. This is achieved through dose-response analysis. Cancer cells are exposed to a range of concentrations of the this compound analogues, and the resulting cell death is measured. This data is then used to determine the half-maximal inhibitory concentration, or IC50 value. researchgate.netresearchgate.netnih.govijbs.com The IC50 represents the concentration of a compound required to inhibit the growth of 50% of the cancer cells. This value is a standard measure of a drug's potency and is crucial for comparing the effectiveness of different analogues. nih.govnih.gov

Evaluation Across Diverse Cancer Cell Lines (e.g., Hematological Malignancies)

The effectiveness of an anticancer agent can differ significantly between various cancer types. Therefore, new this compound analogues are tested against a wide array of cancer cell lines. This typically includes cell lines derived from hematological malignancies such as multiple myeloma and various leukemias. nih.govnih.govnih.gov For example, studies have utilized cell lines like RPMI8226 (multiple myeloma), HL60 (promyelocytic leukemia), and THP1 (acute monocytic leukemia) to evaluate the cytotoxic properties of new melphalan (B128) derivatives. nih.govnih.gov This broad screening helps to identify the spectrum of cancers that might be sensitive to these novel compounds.

Comparison with Parent Compound (Melphalan)

To gauge the improvement of the new analogues, their cytotoxic activity is directly compared to the parent compound, melphalan. nih.govnih.govnih.gov Melphalan is a long-standing chemotherapy drug, and the goal is to develop derivatives with superior performance. nih.govresearchgate.net For instance, studies have shown that certain chemical modifications, such as esterification of the carboxyl group or the addition of a morpholine (B109124) group, can lead to derivatives that are significantly more toxic to cancer cells than melphalan itself. nih.gov In some cases, these new analogues have demonstrated IC50 values that are several-fold lower than that of melphalan in the same cell lines, indicating a substantial increase in potency. nih.gov For example, melphalan esters have shown approximately 8-fold and 20-fold lower IC50 concentrations in RPMI8226 and THP1 cell lines, respectively, compared to the unmodified drug. nih.gov

In Vivo Preclinical Model Studies (Animal Xenografts)

Following promising results from in vitro studies, the evaluation of this compound analogues moves to in vivo models to assess their anti-tumor activity within a living organism.

Correlation with In Vitro Findings

The preclinical evaluation of melphalan analogues has demonstrated a strong correlation between in vitro activity and in vivo efficacy. Studies on novel melphalan derivatives aim to enhance therapeutic potential and overcome drug resistance. For instance, the dipeptide prodrug melphalan-flufenamide was developed to improve the cytotoxic effects of melphalan in multiple myeloma (MM). In vitro, melphalan-flufenamide exhibited significantly lower IC50 values than melphalan in MM cell lines and induced apoptosis even in melphalan-resistant cells. These potent in vitro findings were mirrored in vivo, where mice treated with melphalan-flufenamide showed more significant inhibition of tumor growth and longer survival compared to those receiving equimolar doses of melphalan. nih.gov This supports the principle that enhanced in vitro activity, such as increased intracellular concentration of the active compound and potent cytotoxicity, can predict superior anti-tumor effects in animal models. nih.gov

Further research into new melphalan derivatives has focused on chemical modifications to improve biological activity. A study on three new methyl esters of melphalan with amidine moieties (EM–T–MEL, EM–I–MEL, and EM–MORPIP–MEL) showed that these analogues had increased cytotoxic and genotoxic properties compared to the parent drug in vitro. who.int The derivative with the highest biological activity in vitro, EM–T–MEL, was selected as a lead compound for further investigation, underscoring the importance of in vitro screening to identify promising candidates for in vivo studies. who.int The hypothesis that chemical modifications can improve the anticancer properties of melphalan was verified in vitro, providing a basis for structure-activity relationship analyses that guide further drug development. who.int

The number of intrastrand cross-links formed by melphalan is correlated with both its in vitro cytotoxicity and the patient's response to treatment, highlighting a direct link between the molecular mechanism of action observed in vitro and clinical outcomes. nih.gov

Genotoxicity and Mutagenicity Studies in Research Models

Melphalan is recognized for its genotoxic and mutagenic properties, which have been extensively studied in various research models. nih.govchemicalbook.com These studies are crucial for understanding its mechanism of action and potential long-term effects.

Chromosomal Aberrations and Sister Chromatid Exchange

Melphalan has been shown to induce both chromosomal aberrations and sister chromatid exchanges (SCEs) in a variety of in vitro and in vivo systems. nih.govchemicalbook.com In vivo studies in mice demonstrated that melphalan is positive for inducing both micronuclei and chromosomal aberrations in bone marrow cells. nih.gov In vitro, melphalan induces chromosomal aberrations, SCE, and micronuclei in human cells. nih.govchemicalbook.com

The induction of chromosomal aberrations in the peripheral blood lymphocytes of patients treated with melphalan is a significant finding, as such aberrations are associated with an increased risk of developing secondary cancers. nih.gov Analysis of lymphocytes from patients treated with melphalan revealed a high frequency of chromosome-type lesions, affecting an average of 21.5% of metaphases. nih.gov The most common rearrangements were reciprocal translocations (54%), followed by unbalanced translocations (15%), deletions (19%), and inversions (6%). nih.gov The distribution of these aberrations was non-random. nih.gov

In a study comparing melphalan-sensitive and resistant human melanoma cell lines, resistance to melphalan was correlated with a lower frequency of induced chromosome aberrations. nih.gov This suggests that the genotoxic effect of melphalan, specifically its ability to cause chromosomal damage, is a key component of its cytotoxic activity against cancer cells. nih.gov

| Study Type | Model System | Genotoxic Effect Observed | Key Findings |

| In vivo | Male B6C3F1 Mice | Chromosomal Aberrations, Micronuclei | Melphalan gave positive results in the mouse bone marrow micronucleus and aberration tests. nih.gov |

| In vitro | Human Cells | Chromosomal Aberrations, Sister Chromatid Exchange, Micronuclei | Melphalan was shown to induce a range of genotoxic effects. nih.govchemicalbook.com |

| In vivo (clinical) | Human Lymphocytes (from treated patients) | Chromosomal Aberrations | A high frequency of chromosome-type lesions was observed, primarily reciprocal translocations. nih.gov |

| In vitro | Human Melanoma Cell Lines | Chromosomal Aberrations | Resistance to melphalan was correlated with a lower frequency of induced chromosomal damage. nih.gov |

Induction of DNA Damage (e.g., Comet Assay)

Melphalan's mechanism of action involves the alkylation of DNA, leading to the formation of DNA adducts and cross-links, which result in DNA damage. chemicalbook.com The alkaline Comet assay is a sensitive method used to detect DNA lesions, including those induced by melphalan. nih.gov